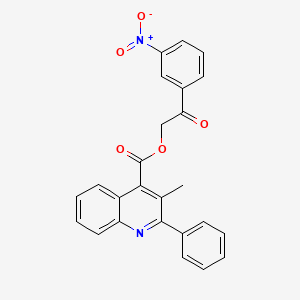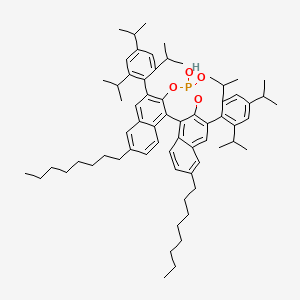
(e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid is an organic compound with the molecular formula C14H9NO2 It is a derivative of acrylic acid, featuring a cyano group and a naphthyl group attached to the acrylic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction between 2-naphthaldehyde and cyanoacetic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
(e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, yielding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives.
科学研究应用
(e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Industry: It is used in the production of polymers, dyes, and other materials with specific properties.
作用机制
The mechanism of action of (e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid involves its interaction with molecular targets through various pathways. The cyano group and the naphthyl group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects.
相似化合物的比较
Similar Compounds
(E)-3-(naphthalen-2-yl)acrylic acid: This compound is similar in structure but lacks the cyano group, which can affect its reactivity and applications.
2-Naphthol: A precursor in the synthesis of various naphthalene derivatives, including (e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a naphthyl group and additional functional groups, used in different synthetic applications.
Uniqueness
This compound is unique due to the presence of both the cyano and naphthyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
37630-54-9 |
|---|---|
分子式 |
C14H9NO2 |
分子量 |
223.23 g/mol |
IUPAC 名称 |
(E)-2-cyano-3-naphthalen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C14H9NO2/c15-9-13(14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-8H,(H,16,17)/b13-8+ |
InChI 键 |
DGBCTRJIBBKQEU-MDWZMJQESA-N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C(\C#N)/C(=O)O |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C(C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B12042554.png)


![3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042567.png)
![3-Methyl-2-(3-methylbutyl)-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12042571.png)


![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12042592.png)

![[(5E)-5-({5-[4-(aminosulfonyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12042602.png)
![5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12042614.png)
![9,9'-Spirobi[fluoren]-2-yldiphenylphosphine oxide](/img/structure/B12042617.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042627.png)
![2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12042629.png)
